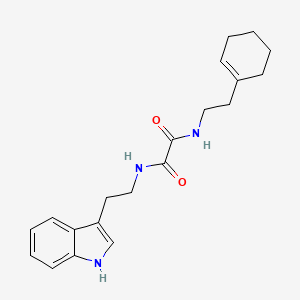
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as IEOP or IND24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IEOP belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Environmental Exposure and Toxicity Assessment
- Plasticizer Exposure Biomarkers : Compounds related to cyclohexene, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been studied for their use as environmental exposure biomarkers. Silva et al. (2013) found that oxidative metabolites of DINCH in urine could potentially be used as DINCH exposure biomarkers for assessing environmental exposure levels Silva et al., 2013.
Cancer Research
- IDO1 Inhibition in Cancer Therapy : The indole moiety is a critical structure in the development of inhibitors targeting indoleamine 2,3-dioxygenase-1 (IDO1), a protein involved in cancer escape mechanisms. Beatty et al. (2017) investigated epacadostat, a potent and selective inhibitor of IDO1, finding it well-tolerated and effective at inhibiting IDO1 activity in patients with advanced solid malignancies Beatty et al., 2017.
Metabolism and Exposure to Environmental Toxins
- Cytochrome P4502E1 (CYP2E1) in Occupational Exposure : Rodríguez-Romero et al. (2022) evaluated the expression of CYP2E1 and its effects on antioxidant defenses and cell toxicity in printing workers. This study highlights the impact of occupational exposure to chemicals and the role of enzymes in mediating these effects Rodríguez-Romero et al., 2022.
Neurological Applications
- Metabotropic Glutamate Receptor Imaging : Ametamey et al. (2007) explored 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime (11C-ABP688) as a PET agent for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This research demonstrates the utility of cyclohexene-related compounds in neurological imaging and research Ametamey et al., 2007.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJFXCQWBCFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)
![6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2761275.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)
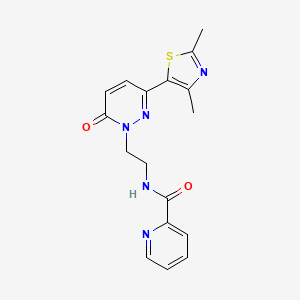
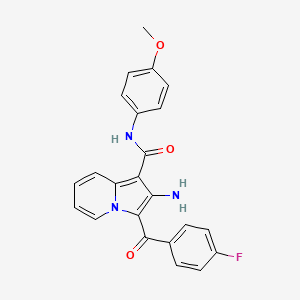
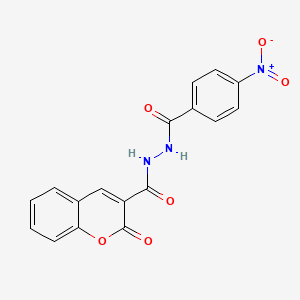
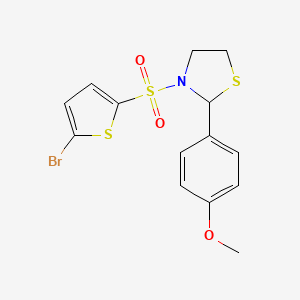
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
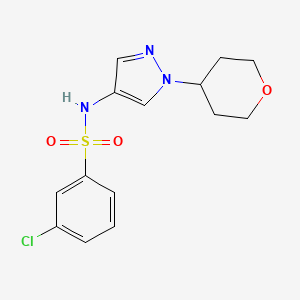
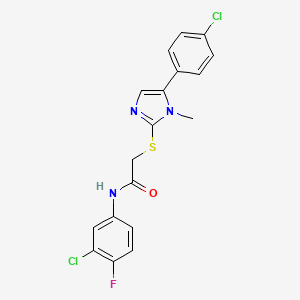
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)
